Cas no 2228082-06-0 (1-2-(methoxymethyl)oxan-2-ylcyclopropan-1-ol)

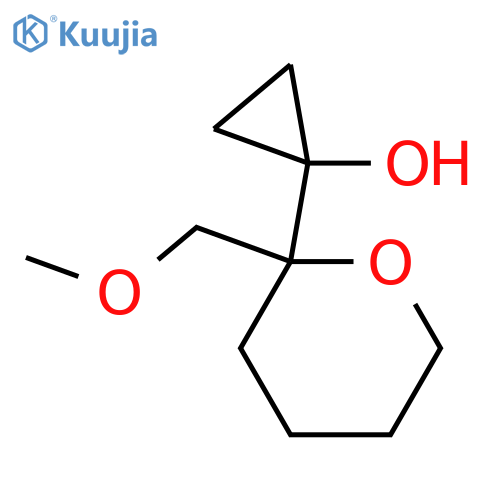

2228082-06-0 structure

商品名:1-2-(methoxymethyl)oxan-2-ylcyclopropan-1-ol

1-2-(methoxymethyl)oxan-2-ylcyclopropan-1-ol 化学的及び物理的性質

名前と識別子

-

- EN300-1737299

- 2228082-06-0

- 1-[2-(methoxymethyl)oxan-2-yl]cyclopropan-1-ol

- 1-2-(methoxymethyl)oxan-2-ylcyclopropan-1-ol

-

- インチ: 1S/C10H18O3/c1-12-8-10(9(11)5-6-9)4-2-3-7-13-10/h11H,2-8H2,1H3

- InChIKey: VJCJTKBOGXMXHB-UHFFFAOYSA-N

- ほほえんだ: O1CCCCC1(COC)C1(CC1)O

計算された属性

- せいみつぶんしりょう: 186.125594432g/mol

- どういたいしつりょう: 186.125594432g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 13

- 回転可能化学結合数: 3

- 複雑さ: 189

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.3

- トポロジー分子極性表面積: 38.7Ų

1-2-(methoxymethyl)oxan-2-ylcyclopropan-1-ol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1737299-0.05g |

1-[2-(methoxymethyl)oxan-2-yl]cyclopropan-1-ol |

2228082-06-0 | 0.05g |

$1381.0 | 2023-08-31 | ||

| Enamine | EN300-1737299-0.5g |

1-[2-(methoxymethyl)oxan-2-yl]cyclopropan-1-ol |

2228082-06-0 | 0.5g |

$1577.0 | 2023-08-31 | ||

| Enamine | EN300-1737299-2.5g |

1-[2-(methoxymethyl)oxan-2-yl]cyclopropan-1-ol |

2228082-06-0 | 2.5g |

$3220.0 | 2023-08-31 | ||

| Enamine | EN300-1737299-0.1g |

1-[2-(methoxymethyl)oxan-2-yl]cyclopropan-1-ol |

2228082-06-0 | 0.1g |

$1447.0 | 2023-08-31 | ||

| Enamine | EN300-1737299-1g |

1-[2-(methoxymethyl)oxan-2-yl]cyclopropan-1-ol |

2228082-06-0 | 1g |

$1643.0 | 2023-08-31 | ||

| Enamine | EN300-1737299-1.0g |

1-[2-(methoxymethyl)oxan-2-yl]cyclopropan-1-ol |

2228082-06-0 | 1g |

$1643.0 | 2023-06-04 | ||

| Enamine | EN300-1737299-10.0g |

1-[2-(methoxymethyl)oxan-2-yl]cyclopropan-1-ol |

2228082-06-0 | 10g |

$7065.0 | 2023-06-04 | ||

| Enamine | EN300-1737299-5.0g |

1-[2-(methoxymethyl)oxan-2-yl]cyclopropan-1-ol |

2228082-06-0 | 5g |

$4764.0 | 2023-06-04 | ||

| Enamine | EN300-1737299-10g |

1-[2-(methoxymethyl)oxan-2-yl]cyclopropan-1-ol |

2228082-06-0 | 10g |

$7065.0 | 2023-08-31 | ||

| Enamine | EN300-1737299-5g |

1-[2-(methoxymethyl)oxan-2-yl]cyclopropan-1-ol |

2228082-06-0 | 5g |

$4764.0 | 2023-08-31 |

1-2-(methoxymethyl)oxan-2-ylcyclopropan-1-ol 関連文献

-

Fangyuan Lu,Renxiong Li,Nengjie Huo,Juehan Yang,Chao Fan,Xiaozhou Wang,Shengxue Yang,Jingbo Li RSC Adv., 2014,4, 5666-5670

-

Maciej Hodorowicz,Anna Jurowska,Janusz Szklarzewicz CrystEngComm, 2021,23, 1207-1217

-

Mihaela Monica Constantin,Elena Codrici,Simona Mihai,Ionela Daniela Popescu,Sorin Mocanu,Iulia Matei,Gabriela Ionita Anal. Methods, 2019,11, 965-972

-

Weijia An,Huan Wang,Jinpeng Geng,Wenquan Cui,Yong Zhan RSC Adv., 2016,6, 29554-29562

-

Hadrien Perron,Audrey Moores,Isabelle Demachy,Agusti Lledos,Yves Jean,Pascal Le Floch New J. Chem., 2004,28, 838-842

2228082-06-0 (1-2-(methoxymethyl)oxan-2-ylcyclopropan-1-ol) 関連製品

- 868679-47-4(6-methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl (2E)-but-2-enoate)

- 940203-36-1(2-({4-[(3-Methylbutanoyl)amino]anilino}carbonyl)-cyclohexanecarboxylic acid)

- 2287274-76-2([4-Methyl-3-(trifluoromethyl)phenyl]hydrazine;dihydrochloride)

- 1396706-70-9(1-(2-chlorophenyl)methyl-3-cyclopropyl-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-5-one)

- 1171210-43-7(N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-N-(4-ethoxy-1,3-benzothiazol-2-yl)cyclopropanecarboxamide)

- 1593478-49-9(3-Methyl-1-(trifluoroacetyl)pyrrolidine-2-carboxylic acid)

- 1020992-57-7(2-4-(1-Aminoethyl)-2-methoxyphenoxyethan-1-ol)

- 2228509-21-3({1-(2-fluoropyridin-3-yl)methylcyclopropyl}methanamine)

- 30764-59-1((4-ethylphenyl)-(furan-2-yl)methanone)

- 1261449-20-0(4-(Bromomethyl)-3-cyanobenzaldehyde)

推奨される供給者

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量